molecular formula C22H23NO6 B11058381 4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11058381
M. Wt: 397.4 g/mol
InChI Key: YNUCMGWIGZDWKW-ZZEZOPTASA-N
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Description

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxybenzoyl, hydroxyethyl, and methoxyphenyl groups attached to a pyrrolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as ethoxybenzoyl chloride and methoxyphenyl acetic acid, followed by their condensation with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Methoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-Ethoxybenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23NO6/c1-3-29-17-10-6-15(7-11-17)20(25)18-19(14-4-8-16(28-2)9-5-14)23(12-13-24)22(27)21(18)26/h4-11,19,24-25H,3,12-13H2,1-2H3/b20-18-

InChI Key

YNUCMGWIGZDWKW-ZZEZOPTASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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